Benzenecarbothioamide, 4-(diethylamino)-

Description

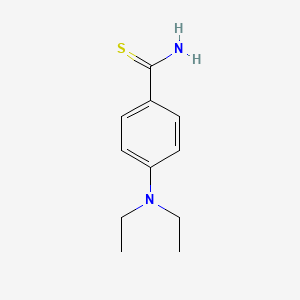

Benzenecarbothioamide, 4-(diethylamino)-, is a thioamide derivative characterized by a diethylamino (-N(C₂H₅)₂) substituent at the para position of the benzene ring. Thioamides, in general, exhibit diverse biological activities, including antimicrobial and enzyme-inhibitory properties, owing to their sulfur-containing functional group. Its molecular structure combines the electron-donating diethylamino group with the thioamide moiety, which may influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

4-(diethylamino)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-3-13(4-2)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBXDLIPLQVDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-(diethylamino)-, typically involves the reaction of 4-(diethylamino)benzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzenecarbothioamide, 4-(diethylamino)-, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-(diethylamino)-, undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Benzenecarbothioamide derivatives have been studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that benzenecarbothioamide derivatives exhibit promising antimicrobial effects. For instance, compounds similar to benzenecarbothioamide have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of new derivatives that demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, showcasing their potential as antibacterial agents .

Anticancer Properties

The anticancer potential of benzenecarbothioamide derivatives has been explored extensively. Specific compounds have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors. This selectivity for cancer cells over normal cells presents a therapeutic advantage .

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the therapeutic mechanisms of benzenecarbothioamide derivatives.

Carbonic Anhydrase Inhibition

One notable application is the inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. The IC50 values for these compounds have been documented, revealing their selective inhibition capabilities. For example, one derivative showed an IC50 of 10.93 nM against CA IX, indicating potent activity . This selectivity is beneficial for developing targeted cancer therapies.

Case Studies and Research Findings

Several case studies illustrate the successful application of benzenecarbothioamide derivatives in research settings.

Case Study: Synthesis and Evaluation

A comprehensive study synthesized various benzenecarbothioamide derivatives and evaluated their biological activities. The results indicated that certain modifications to the chemical structure significantly enhanced antimicrobial and anticancer activities. For instance, specific substitutions on the aromatic ring were found to improve enzyme inhibition rates .

Predictive ADMET Studies

Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies have been conducted to assess the pharmacokinetic properties of these compounds. Promising results suggest that some derivatives possess favorable profiles for further development as therapeutic agents .

Data Tables

The following table summarizes key findings related to the biological activities of benzenecarbothioamide derivatives:

| Compound | Activity Type | Target Enzyme/Organism | IC50 Value (nM) | Notes |

|---|---|---|---|---|

| Derivative 4e | Anticancer | CA IX | 10.93 | Induces apoptosis in MDA-MB-231 |

| Derivative 4g | Antibacterial | S. aureus | 50 μg/mL | Significant inhibition observed |

| Derivative 4h | Antibacterial | K. pneumonia | 50 μg/mL | Potential anti-biofilm activity |

Mechanism of Action

The mechanism by which Benzenecarbothioamide, 4-(diethylamino)-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on benzenecarbothioamide derivatives with variations in substituents, highlighting differences in physicochemical properties and structural features. Data are synthesized from the provided evidence (Table 1).

Table 1: Key Properties of Benzenecarbothioamide Derivatives

† Specific data for 4-(diethylamino)- derivative are absent in the provided evidence; properties inferred from analogs.

Key Observations:

Substituent Effects on Solubility: The diethylamino group (e.g., in ) likely increases water solubility compared to methoxy or ethoxy substituents due to its basic nature. Lipophilic groups like phenylethyl () or chlorophenyl () reduce solubility but may enhance membrane permeability.

Bioactivity Trends: Ethoxy and methoxy groups () are associated with improved metabolic stability, as seen in related pharmaceuticals.

Synthetic Feasibility :

- Compounds with simpler substituents (e.g., ) may have more straightforward synthetic routes compared to those with complex side chains (e.g., ).

Biological Activity

Benzenecarbothioamide, 4-(diethylamino)- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

Benzenecarbothioamide, 4-(diethylamino)- is characterized by a benzene ring substituted with a carbothioamide group and a diethylamino moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzenecarbothioamide derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains. A study demonstrated that derivatives exhibited moderate antibacterial activity against Escherichia coli and other Gram-positive bacteria, suggesting that structural modifications could enhance efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (similar structure) | E. coli | 50 µg/mL |

| Compound B (similar structure) | Staphylococcus aureus | 40 µg/mL |

| Benzenecarbothioamide derivative | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

Research has also indicated that benzenecarbothioamide derivatives possess anticancer properties. A study highlighted that certain derivatives showed selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant potency . The mechanism of action is thought to involve apoptosis induction in cancer cells while sparing normal cells.

Table 2: Anticancer Activity of Benzenecarbothioamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | MCF-7 | 15 |

| Derivative 2 | HeLa | 20 |

| Benzenecarbothioamide | Normal Liver Cells | >100 |

Neuroprotective Effects

The compound's potential as an acetylcholinesterase inhibitor has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing acetylcholine levels by inhibiting the enzyme responsible for its breakdown. Molecular docking studies suggest strong binding affinity to the active site of acetylcholinesterase .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated a series of benzenecarbothioamide derivatives against biofilms formed by pathogenic bacteria. The results indicated that certain compounds significantly reduced biofilm formation by up to 90%, highlighting their potential in treating biofilm-associated infections .

- Cytotoxicity in Cancer Research : In vitro assays on various cancer cell lines revealed that benzenecarbothioamide derivatives induced apoptosis through the mitochondrial pathway, demonstrating their potential as anticancer agents .

- Neuroprotective Mechanisms : In a study assessing cognitive decline models, compounds similar to benzenecarbothioamide were shown to improve memory retention and cognitive function in animal models, suggesting their potential utility in Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(diethylamino)benzenecarbothioamide, and what reagents are critical for thioamide formation?

- Methodology : Thioamides are typically synthesized via sulfurization of amides using reagents like Lawesson’s reagent or phosphorus pentasulfide. For 4-(diethylamino)benzenecarbothioamide, a precursor such as 4-(diethylamino)benzamide can undergo thionation under reflux in anhydrous toluene. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-reduction or side products. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is 4-(diethylamino)benzenecarbothioamide characterized using spectroscopic techniques?

- Key Data :

- NMR : The diethylamino group shows a triplet (~1.2 ppm for CH₃) and quartet (~3.4 ppm for CH₂) in H NMR. The thioamide (-C(=S)-NH₂) proton resonates as a broad singlet near 10-12 ppm.

- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3350 cm⁻¹ (N-H stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z calculated for C₁₁H₁₅N₂S (e.g., 223.1).

- Reference databases like NIST Chemistry WebBook provide comparative spectral data .

Q. What solvents and conditions are optimal for handling this compound in biological assays?

- Guidelines : The compound’s solubility varies with solvent polarity. Use DMSO or ethanol for stock solutions (1–10 mM), and dilute in aqueous buffers (pH 6–8) for assays. Precipitation issues may arise in high-salt conditions; sonication or mild heating (≤40°C) can mitigate this. Stability tests under assay conditions (e.g., 24-hour exposure to light/temperature) are recommended .

Advanced Research Questions

Q. How can contradictory results in the compound’s enzyme inhibition studies be systematically addressed?

- Analysis Framework :

- Assay Variability : Compare buffer systems (e.g., Tris vs. PBS), ionic strength, and co-solvents (e.g., DMSO ≤0.1%).

- Compound Integrity : Verify purity via HPLC (C18 column, acetonitrile/water gradient) and check for hydrolysis products.

- Target Selectivity : Screen against structurally related enzymes to rule off-target effects. For example, highlights ERRβ/γ agonism in similar compounds, suggesting potential cross-reactivity .

Q. What computational strategies predict the binding interactions of 4-(diethylamino)benzenecarbothioamide with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., ATP-binding pockets). Prioritize hydrogen bonding between the thioamide group and residues like Asp or Glu.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., charge distribution on the diethylamino group) influencing binding affinity .

Q. How can synthetic yield be improved while minimizing byproducts like disulfides or oxidized derivatives?

- Optimization Strategies :

- Reagent Stoichiometry : Use Lawesson’s reagent in 1.2–1.5 equivalents to avoid excess sulfur incorporation.

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of thioamide to sulfoxide.

- Workup Protocols : Quench with aqueous NaHCO₃ to neutralize acidic byproducts, followed by extraction with dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.